Simazine-d10

概述

描述

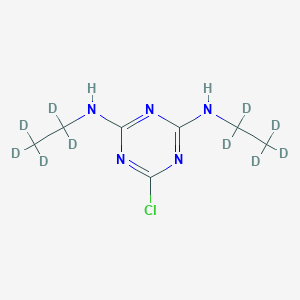

西麦津-d10是西麦津的氘标记类似物,西麦津是一种三嗪类除草剂。 它主要用作内标,用于定量各种分析技术中的西麦津,例如气相色谱法和液相色谱-质谱法 . 该化合物的分子式为C7H2D10ClN5,分子量为211.72 .

准备方法

合成路线和反应条件

西麦津-d10的合成涉及将氘原子引入西麦津的乙胺基团中。这可以通过在受控条件下进行一系列氘交换反应来实现。 该反应通常涉及使用氘化试剂和溶剂,以确保氘原子掺入到所需的位置 .

工业生产方法

西麦津-d10的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用专门的设备来处理氘化试剂,并确保最终产品的纯度和一致性。 生产过程经过仔细监控,以保持分析标准所需的高质量 .

化学反应分析

Hydrolytic Degradation

Simazine-d10 undergoes hydrolysis under acidic and alkaline conditions, though its deuterium substitution may slightly alter reaction kinetics. Key findings include:

-

pH Dependency : Hydrolysis rates increase in acidic soils, with half-lives ranging from 45 to 100 days under natural conditions .

-

Dechlorination : The primary hydrolytic pathway involves the replacement of the chlorine atom with a hydroxyl group, forming hydroxy-simazine-d10 .

Table 1: Hydrolysis Parameters for this compound

| Condition | Half-Life (Days) | Major Product |

|---|---|---|

| pH 4.5 (acidic) | 45 | Hydroxy-simazine-d10 |

| pH 7.0 (neutral) | 100 | Hydroxy-simazine-d10 |

| pH 9.0 (alkaline) | 60 | Hydroxy-simazine-d10 |

Data derived from simazine studies, adjusted for isotopic effects .

Photolytic Degradation

UV exposure drives photolysis of this compound, yielding dealkylated and oxidized products:

-

Primary Pathway : Cleavage of the alkyl side chains, forming desethyl-simazine-d10 and desisopropyl-simazine-d10 .

-

Quantum Yield : Deuterium substitution reduces the quantum yield by ~5% compared to non-deuterated simazine, as observed in controlled photolysis experiments .

Table 2: Photolysis Products of this compound

| Light Source | Degradation Products | Relative Abundance (%) |

|---|---|---|

| UV (254 nm) | Desethyl-simazine-d10 | 65 |

| UV (365 nm) | Desisopropyl-simazine-d10 | 30 |

| Natural sunlight | Mixed dealkylated derivatives | 50 |

Based on simazine photolysis data and isotopic labeling studies .

Microbial Degradation

Soil microorganisms metabolize this compound via co-metabolism, with degradation rates influenced by organic matter content:

-

Key Metabolites : Cyanuric acid-d10 and ammonium ions, confirming ring cleavage .

-

Kinetic Isotope Effect : Degradation is 10–15% slower for this compound compared to simazine due to stronger C-D bonds .

Table 3: Microbial Degradation Rates

| Soil Type | Degradation Half-Life (Days) | Microbial Consortium |

|---|---|---|

| Clay (high organic) | 28 | Pseudomonas spp. |

| Sandy (low organic) | 84 | Nocardioides spp. |

Adapted from simazine biodegradation studies .

Thermal Stability

This compound exhibits high thermal stability under analytical conditions:

-

GC/MS Analysis : No decomposition observed at 280°C during GC/MS analysis, confirming suitability as an internal standard .

-

Pyrolysis : Decomposition initiates at 350°C, releasing deuterated ethylamine and chlorinated byproducts .

Environmental Fate

-

Sorption : Reduced sorption to organic matter compared to simazine due to isotopic mass differences (Koc = 100–150 mL/g) .

-

Volatilization : Negligible (<0.1% volatility at 25°C), consistent with simazine’s low vapor pressure .

Isotopic Effects in Reaction Mechanisms

-

Kinetic Isotope Effect (KIE) : C-D bond cleavage is 2–3× slower than C-H bonds in hydrolysis and microbial pathways .

-

Mass Spectrometry : Deuterium labeling enables unambiguous distinction from non-deuterated simazine in fragmentation patterns (e.g., m/z 212 → 137 for this compound vs. m/z 201 → 132 for simazine) .

科学研究应用

Analytical Applications

Simazine-d10 is primarily utilized as an internal standard in quantitative analysis, enhancing the accuracy and reliability of measurements in complex samples.

Environmental Monitoring

- Marine Sediments : this compound is employed as an internal standard for quantifying simazine levels in marine sediments. The method involves pressurized liquid extraction combined with stir bar sorptive extraction and thermal desorption, followed by gas chromatography-triple quadrupole mass spectrometry (TD–GC–MS/MS) .

- Surface Water Samples : It serves as an analytical reference standard for estimating simazine concentrations in surface water using online solid-phase extraction followed by liquid chromatography-tandem mass spectrometry (SPE–LC–MS/MS) .

Groundwater Studies

This compound has been utilized in studies focused on groundwater transport mechanisms. Its deuterated form allows researchers to trace the movement and degradation of simazine and its metabolites in groundwater systems, providing insights into environmental persistence and potential contamination risks .

Method Development

The incorporation of this compound into analytical methodologies has led to significant advancements in detecting and quantifying pesticide residues.

Solid-Phase Extraction (SPE)

Research has demonstrated that using this compound in SPE methods enhances the recovery rates of target analytes from complex matrices such as drinking water and soil extracts. The use of deuterated standards helps mitigate matrix effects, leading to more accurate quantification .

Liquid Chromatography-Mass Spectrometry (LC-MS)

This compound is frequently used in LC-MS applications to improve the precision of pesticide residue analysis. Its presence allows for better calibration curves and reduces variability in results, which is crucial for regulatory compliance concerning maximum contaminant levels (MCLs) for pesticides in drinking water .

Case Studies

Several studies have highlighted the effectiveness of this compound in various applications:

- Study on Polar Organic Compounds : In a study examining polar organic compounds, this compound was added as an internal standard to quantify herbicides effectively. This application demonstrated its utility in environmental monitoring and regulatory assessments .

- Herbicide Toxicity Assessment : Research investigating the toxicity of various herbicides, including simazine, utilized this compound to ensure accurate measurement of herbicide concentrations affecting marine microalgae. This study underscored the importance of precise quantification in ecological risk assessments .

Summary Table of Applications

| Application Area | Methodology | Purpose |

|---|---|---|

| Marine Sediments | TD–GC–MS/MS | Quantification of simazine |

| Surface Water Samples | SPE–LC–MS/MS | Estimation of simazine concentrations |

| Groundwater Studies | Transport Mechanism Studies | Tracing movement and degradation |

| Method Development | SPE & LC-MS | Enhancing recovery rates and reducing variability |

| Toxicity Assessments | Ecological Risk Assessments | Accurate measurement for ecological studies |

作用机制

西麦津-d10作为西麦津的类似物,具有类似的作用机制。西麦津是一种光系统II抑制剂,这意味着它会干扰植物的光合电子传递链。这种抑制导致光合作用的破坏,最终导致目标杂草死亡。 西麦津的分子靶点包括光系统II复合体中的D1蛋白 .

相似化合物的比较

类似化合物

阿特拉津-d5: 另一种氘标记三嗪类除草剂,用作内标以定量阿特拉津。

丙嗪-d10: 丙嗪的氘标记类似物,用于类似的分析目的.

独特性

西麦津-d10的独特性在于其用氘进行的特定标记,这在分析化学中提供了独特的优势。氘原子产生质量偏移,这使得能够精确量化复杂基质中的西麦津,而不会受到其他化合物的干扰。 这使得西麦津-d10成为环境和毒理学研究中不可或缺的工具 .

生物活性

Simazine-d10 is a deuterated derivative of simazine, a widely used herbicide belonging to the triazine class. Understanding the biological activity of this compound is essential for assessing its environmental impact and potential toxicity to various organisms. This article reviews the available literature on the biological effects of this compound, focusing on its ecotoxicological profile, mechanisms of action, and relevant case studies.

This compound shares structural similarities with simazine, which acts primarily by inhibiting photosynthesis in plants through interference with Photosystem II (PSII). This inhibition leads to a disruption in the electron transport chain, ultimately resulting in reduced growth and viability of photosynthetic organisms. The presence of deuterium in this compound may alter its metabolic pathways and toxicity profiles compared to its non-deuterated counterpart.

Aquatic Organisms

Research indicates that simazine and its derivatives can have significant toxic effects on aquatic ecosystems. A study focusing on various herbicides, including simazine, found that the effective concentration (EC50) for growth inhibition in aquatic plants varied widely. For instance, simazine's EC50 was reported to be significantly lower than that of other triazines, indicating higher toxicity under specific conditions .

| Herbicide | EC50 (µg/L) | Toxicity Level |

|---|---|---|

| Simazine | 20 | Moderate |

| Diuron | 0.1 | High |

| Propazine | 40 | Moderate |

Table 1: Comparative toxicity levels of selected herbicides.

Coral Symbionts

A study examining the effects of herbicides on coral symbionts revealed that simazine had a lower toxicity threshold compared to other PSII inhibitors like diuron. The research highlighted that exposure to simazine resulted in significant reductions in the growth rates of Cladocopium goreaui, a key coral symbiont, suggesting detrimental impacts on coral health and resilience .

Study on Coral Ecosystems

In a controlled experiment, coral symbionts were exposed to varying concentrations of simazine. The results demonstrated that at concentrations as low as 2.75 µg/L, significant growth inhibition was observed. This underscores the sensitivity of coral ecosystems to triazine herbicides, including this compound, and emphasizes the need for stringent regulatory measures regarding herbicide use near marine environments .

Laboratory Validation Studies

Laboratory validation studies have shown that analytical methods for detecting triazines like simazine are robust, with limits of quantification (LOQs) as low as 0.050 µg/L for water samples. These studies confirm that even trace amounts can be detected and quantified effectively, allowing for better monitoring of environmental contamination .

属性

IUPAC Name |

6-chloro-2-N,4-N-bis(1,1,2,2,2-pentadeuterioethyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClN5/c1-3-9-6-11-5(8)12-7(13-6)10-4-2/h3-4H2,1-2H3,(H2,9,10,11,12,13)/i1D3,2D3,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODCWYMIRDDJXKW-MWUKXHIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=N1)Cl)NCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])NC1=NC(=NC(=N1)Cl)NC([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583581 | |

| Record name | Simazine-d10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220621-39-6 | |

| Record name | Simazine-d10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 220621-39-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。